5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde (CAS 945865-80-5) is a bifunctional aromatic aldehyde containing a pinacol boronate (Bpin) group. Its molecular formula is C₁₄H₁₇BO₄, with a molecular weight of 260.09 g/mol . The compound features two aldehyde groups at the 1,3-positions of the benzene ring and a Bpin group at the 5-position, enabling dual reactivity for crosslinking and post-functionalization. It is widely used in synthesizing covalent organic frameworks (COFs) via imine linkages, as well as in optoelectronic applications such as organic light-emitting diodes (OLEDs) and photocatalysts for hydrogen generation. Reported efficiencies for OLEDs using this compound include a luminous efficacy of 80.4 lm/W and an external quantum efficiency of 18.4% .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIRGUBMRHFMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde typically involves the reaction of isophthalaldehyde with pinacolborane under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper . The process involves the formation of a boronate ester linkage, resulting in the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reaction: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Imine Formation: The aldehyde groups in the compound can react with amines to form imines, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Imines: Formed through reactions with amines.
Scientific Research Applications
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde is used in scientific research for the following applications:
- COF (Covalent Organic Framework) Ligand: It can crosslink with amines to produce COFs with imine linkages .
- Suzuki-Miyaura Cross-Coupling Reactions: The Bpin group allows for combination with other functional molecules such as pyrenes through Suzuki-Miyaura cross-coupling reactions .
- Photocatalysis: Reacting pyrene-isophthalaldehyde with cyclohexanediamine forms a COF cage, studied for its photocatalytic reaction of converting benzeneboronic acid to phenol with a 99% conversion .
Photocatalytic Conversion of Benzeneboronic Acid to Phenol
This compound is reacted with pyrenes through the Suzuki-Miyaura cross-coupling reaction. The resulting pyrene-isophthalaldehyde is then reacted with cyclohexanediamine to form a COF cage. This COF cage has been studied for its photocatalytic reaction of converting benzeneboronic acid to phenol, achieving a 99% conversion rate .
Potential applications
This compound is also potentially useful in:
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde involves its ability to form covalent bonds with other molecules through its aldehyde and boronate ester groups. The aldehyde groups can form imine linkages with amines, while the boronate ester group can participate in cross-coupling reactions . These interactions enable the compound to act as a versatile building block in various chemical syntheses .
Comparison with Similar Compounds
Reactivity and Functional Group Analysis
- Aldehyde vs. Carboxylic Acid : The aldehyde groups in this compound facilitate Schiff base formation with amines, critical for COF synthesis. In contrast, the carboxylic acid derivative (CAS 1041434-13-2) enables alternative linkages like esters or amides, expanding material design flexibility .
- Heterocyclic Derivatives : Compounds such as benzo[d]isoxazole (CAS 837392-66-2) and benzofuran (CAS 519054-55-8) leverage aromatic heterocycles to enhance electronic properties, making them suitable for OLEDs and conductive polymers. The isoxazole derivative’s lower molecular weight (245.08 g/mol) may improve solubility in organic solvents .
- Ethynyl and Thiazole Substituents : The phenylethynyl-Bpin compound (CAS 159087-45-3) is tailored for cross-coupling reactions, while the thiazole-morpholine derivative (CAS N/A) combines boron and nitrogen motifs for drug discovery applications .
Challenges and Limitations
- Solubility : Bulky Bpin groups can reduce solubility in polar solvents, necessitating optimization (e.g., using tetrahydrofuran or dichloromethane).
- Stability : Thiophene- and thiazole-containing derivatives (e.g., CAS 1174298-60-2) may exhibit lower thermal stability compared to benzene-based analogs .
- Synthetic Complexity : Heterocyclic derivatives (e.g., benzo[d]isoxazole) often require multi-step syntheses, increasing production costs .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde (CAS Number: 945865-80-5) is a specialized organic compound characterized by the presence of two aldehyde groups and a boron-containing dioxaborolane moiety. This compound has garnered attention due to its potential applications in the synthesis of covalent organic frameworks (COFs) and its role in photocatalysis. The biological activity of this compound is closely linked to its chemical properties and functional versatility.
The molecular formula of this compound is CHBO, with a molecular weight of 260.09 g/mol. It appears as a white to off-white powder and has a purity of 98% . The structure features two aldehyde functional groups that enable crosslinking with amines to form COFs with imine linkages.
Crosslinking and COF Formation
The ability of this compound to crosslink with amines facilitates the formation of COFs. These materials exhibit unique properties such as high surface area and tunable pore sizes, making them suitable for various applications including gas storage and separation .
Table 1: Properties of COFs Derived from Isophthalaldehyde
| Property | Value |
|---|---|
| Surface Area | High (specific values vary) |
| Pore Size | Tunable |
| Chemical Stability | High |
| Application Areas | Gas storage, catalysis |
Photocatalytic Activity
Recent studies have shown that COFs derived from this compound can effectively catalyze reactions under light irradiation. For example, a pyrene-isophthalaldehyde derivative was found to convert benzeneboronic acid to phenol with a remarkable conversion rate of 99% . This highlights the potential use of this compound in photocatalytic applications.
Case Study 1: Synthesis of COFs
In a study exploring the synthesis of COFs using this compound:
- Method : The compound was reacted with cyclohexanediamine.
- Outcome : The resulting COF exhibited significant stability and efficiency in catalyzing chemical transformations under visible light.
Case Study 2: Environmental Applications
Another investigation focused on the environmental applications of COFs synthesized from this compound. The study demonstrated that these materials could effectively adsorb pollutants from water sources due to their high porosity and surface area.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronate ester moiety acts as a cross-coupling partner. A common precursor is diethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate, which undergoes hydrolysis and oxidation to yield the aldehyde groups . Reaction optimization should focus on catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity (THF or DMF), and temperature (60–80°C) to minimize side reactions. Evidence from similar boronate esters suggests yields improve with degassed solvents and inert atmospheres .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of aldehyde protons (~9.8–10.2 ppm) and boronate ester peaks (quaternary carbons at ~80–85 ppm) .
- X-ray crystallography : Resolve steric effects from the tetramethyl dioxaborolane group, as seen in structurally analogous compounds .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with boron content .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential aldehyde vapor release .
- Waste disposal : Segregate boron-containing waste and consult institutional guidelines for heavy metal (Pd) residues from coupling reactions .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved for this compound?
- Methodological Answer : Contradictions may arise from:
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; aldehyde proton shifts vary with solvent polarity .
- Dynamic equilibria : Investigate boronate ester stability under acidic/aqueous conditions using variable-temperature NMR .
- Impurity profiling : Employ HPLC-MS to detect byproducts from incomplete oxidation or hydrolysis steps .
Q. What strategies optimize this compound’s reactivity in multi-step organic syntheses (e.g., as a building block for covalent organic frameworks)?
- Methodological Answer :
- Protection/deprotection : Temporarily mask aldehyde groups with acetals during boronate ester functionalization .
- Cross-coupling efficiency : Screen ligands (e.g., SPhos) to enhance Pd-catalyzed coupling rates with aryl halides .
- Post-functionalization : Use reductive amination or click chemistry to append targeting moieties, leveraging the aldehyde’s electrophilicity .
Q. How does steric hindrance from the tetramethyl dioxaborolane group influence this compound’s crystallographic packing?
- Methodological Answer :
- Single-crystal analysis : Compare with derivatives lacking methyl groups (e.g., 2-phenyl analogs) to quantify intermolecular distances and torsion angles .
- DFT calculations : Model steric effects on lattice energy and predict solubility trends in polar vs. nonpolar solvents .
Q. What methodologies address low yields in large-scale syntheses of this compound?
- Methodological Answer :
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., boronate ester formation) .
- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .
- Process analytics : Implement in-line FTIR to monitor aldehyde formation and adjust reagent stoichiometry dynamically .
Methodological Frameworks for Research Design
Q. How can researchers link studies on this compound to broader theoretical frameworks (e.g., boron chemistry or aldehyde reactivity)?
- Methodological Answer :
- Conceptual alignment : Frame hypotheses around boron’s Lewis acidity (e.g., interactions with nucleophiles) or aldehyde redox behavior .
- Comparative studies : Benchmark reactivity against non-boronated isophthalaldehydes to isolate electronic/steric contributions .
Q. What experimental designs mitigate reproducibility challenges in cross-coupling reactions involving this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
